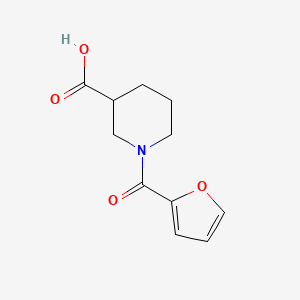

![molecular formula C22H18N6O3 B3003597 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203211-73-7](/img/structure/B3003597.png)

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the imidazole ring, a methylpyrimidin group, and a benzo[d][1,3]dioxole moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole as a key starting material, which is then functionalized with different substituents to achieve the desired biological activity . Similarly, the synthesis of benzamide-based heterocycles involves the reaction of benzoyl isothiocyanate with different nucleophiles followed by alkylation and further functionalization . These methods suggest that the synthesis of the compound would likely involve building the core benzodioxole structure, followed by the introduction of the imidazole and methylpyrimidin groups through subsequent steps.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques allow for the determination of the molecular conformation and the relative positioning of functional groups, which is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the imidazole ring, in particular, is a common feature in molecules with potential pharmacological activities, as it can mimic the bioisostere of several biomolecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the imidazolyl group can participate in electrophilic substitution reactions due to the electron-rich nature of the imidazole ring . The benzodioxole moiety could also undergo various reactions, potentially including nucleophilic substitution or addition reactions, depending on the surrounding chemical environment and the presence of electrophilic or nucleophilic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of multiple heteroatoms and aromatic systems in the compound suggests it may have moderate to low solubility in water but could be soluble in organic solvents. The compound's stability could be influenced by the presence of the dioxole ring, which may be susceptible to ring-opening reactions under certain conditions . The biological activities, such as electrophysiological activity, anti-inflammatory, antioxidant, and antimicrobial activities, are also significant physical properties that are often evaluated in related research .

将来の方向性

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a valuable component in a variety of applications . Future research will likely continue to explore the potential of imidazole-containing compounds in various fields.

作用機序

Target of Action

The compound, also known as N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some imidazole derivatives have been reported to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms . This suggests that the compound may act by modulating the activity of key proteins or enzymes involved in these processes.

Biochemical Pathways

The compound’s action is likely to affect various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in bacterial quorum sensing, it could affect the production of virulence factors and the development of antibiotic resistance . If it targets enzymes involved in inflammation or tumor growth, it could affect the pathways involved in these processes .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would significantly impact its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that the compound could have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits bacterial quorum sensing, it could reduce the production of virulence factors and increase the susceptibility of bacteria to antibiotics . If it targets enzymes involved in inflammation or tumor growth, it could reduce inflammation or inhibit tumor growth .

特性

IUPAC Name |

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O3/c1-14-24-20(11-21(25-14)28-9-8-23-12-28)26-16-3-5-17(6-4-16)27-22(29)15-2-7-18-19(10-15)31-13-30-18/h2-12H,13H2,1H3,(H,27,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCNRBGOZXMQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

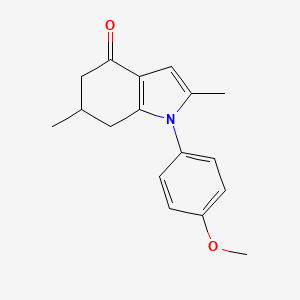

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)

![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)

![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3003528.png)

![3-[3-(4-Methoxy-phenoxy)-propyl]-3H-benzooxazol-2-one](/img/structure/B3003529.png)

![2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B3003530.png)

![2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3003532.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)

![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3003537.png)